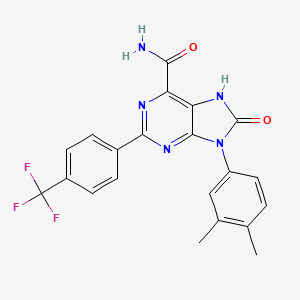
9-(3,4-dimethylphenyl)-8-oxo-2-(4-(trifluoromethyl)phenyl)-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system. This could potentially be achieved through a multi-step process involving condensation and cyclization reactions. The 3,4-dimethylphenyl and 4-(trifluoromethyl)phenyl groups would then be added in subsequent steps, possibly through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring system, which is a bicyclic aromatic structure. The 3,4-dimethylphenyl and 4-(trifluoromethyl)phenyl groups would be attached to the purine ring at the 9 and 2 positions, respectively .Chemical Reactions Analysis
As a purine derivative, this compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the amide group could undergo hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and the amide group would likely make the compound relatively stable. The trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .科学的研究の応用
Synthesis and Structural Analysis
Research on purine derivatives often focuses on their synthesis and structural characterization. For example, the study of tautomeric pairs of dihydropurine derivatives illustrates the complexity of purine chemistry and highlights the significance of tautomerism in determining the properties of these compounds (Beagley et al., 1995). Additionally, the synthesis of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines and their antirhinovirus activity showcase the therapeutic potential of purine derivatives (Kelley et al., 1989).
Potential Applications
The applications of purine derivatives span from their use in medicinal chemistry as antiviral and anticancer agents to their role in materials science. For instance, certain 9-beta-D-ribofuranosylpurine-6-carboxamides have been synthesized and evaluated for antiviral activity, indicating the role of purine derivatives in developing antiviral therapies (Westover et al., 1981). In materials science, novel aromatic polyamides with xanthene cardo groups, including purine components, have been synthesized, showcasing the versatility of purine derivatives in creating materials with high thermal stability and mechanical strength (Sheng et al., 2009).
作用機序
Safety and Hazards
将来の方向性
Future research could focus on further elucidating the compound’s biological activity and mechanism of action. This could involve in vitro and in vivo studies, as well as computational modeling. Additionally, the compound’s physical and chemical properties could be further optimized to improve its drug-like properties .
特性
IUPAC Name |
9-(3,4-dimethylphenyl)-8-oxo-2-[4-(trifluoromethyl)phenyl]-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-10-3-8-14(9-11(10)2)29-19-16(27-20(29)31)15(17(25)30)26-18(28-19)12-4-6-13(7-5-12)21(22,23)24/h3-9H,1-2H3,(H2,25,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOCXXHGJYPYBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2553317.png)
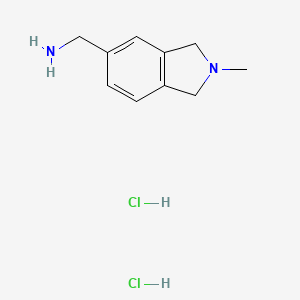
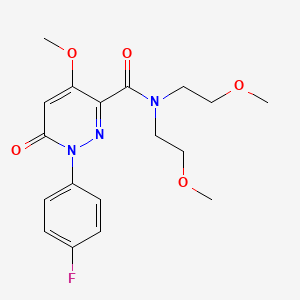
![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)
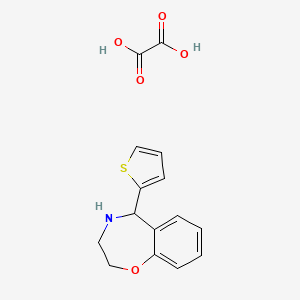
![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)
![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)
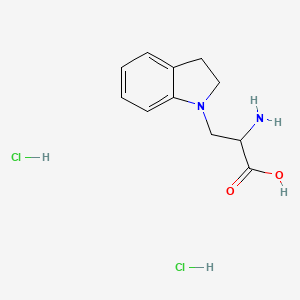
![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)
![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)

![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)
![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)